Ethyl bicyclo[6.1.0]nonane-9-carboxylate
Description
Properties
IUPAC Name |
ethyl bicyclo[6.1.0]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJMEKIKLYMPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509688 | |
| Record name | Ethyl bicyclo[6.1.0]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72258-12-9 | |
| Record name | Ethyl bicyclo[6.1.0]nonane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The rhodium-catalyzed cyclopropanation of 1,5-cyclooctadiene (COD) with ethyl diazoacetate represents the most efficient route to ethyl bicyclo[6.1.0]nonane-9-carboxylate. Dirhodium tetraacetate [Rh₂(OAc)₄] and chiral dirhodium complexes such as Rh₂(S–BHTL)₄ are employed to modulate diastereoselectivity. The reaction proceeds via a carbene-transfer mechanism, where the rhodium catalyst coordinates to the diazo compound, generating a metal-associated carbene intermediate. This species undergoes [2+1] cycloaddition with COD to form the bicyclo[6.1.0]nonane framework.
Syn-Selective Synthesis Using Rh₂(S–BHTL)₄
When Rh₂(S–BHTL)₄ (0.27 mol%) is used, the reaction achieves 79:21 syn:anti selectivity (Table 1). The syn isomer, ethyl (1R,8S,9S,4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate, is isolated in 65% yield after chromatographic purification. This method’s scalability is demonstrated by the production of 5.7 grams of the reduced BCN precursor 5 via lithium aluminum hydride (LiAlH₄) reduction.
Anti-Selective Synthesis via Epimerization
For the anti diastereomer, a mixture of syn- and anti-3 (47:53 ratio) is subjected to ester hydrolysis under basic conditions (KOtBu in wet ether), which epimerizes the mixture to yield >95% anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid 6 . Subsequent LiAlH₄ reduction affords the s-TCO precursor 4 in 91% yield (9.4 g scale).
Copper-Mediated Cyclopropanation and Dehydrobromination
Bromination and Cyclopropanation Sequence
An alternative route begins with the bromination of COD to form 5,6-dibromocyclooct-1-ene 2 , followed by cyclopropanation with ethyl diazoacetate in the presence of CuSO₄. This method yields a 40:60 mixture of endo (3a ) and exo (3b ) diastereomers, which are separable via column chromatography. The stereochemistry is confirmed by NMR coupling constants (J = 8.7 Hz for 3a vs. 4.3 Hz for 3b ).
Dehydrobromination with DBU
Treatment of 3a and 3b with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile eliminates HBr, producing ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates 4a and 4b in 75% yield. The endo isomer 4a is reduced to alcohol 5a using LiAlH₄ (8 hours), while the exo isomer 4b requires 12 hours for complete reduction.
Comparative Analysis of Synthetic Methods
The rhodium-based method excels in stereochemical precision and scalability, making it suitable for industrial applications. In contrast, the copper-mediated route offers a lower-cost alternative but necessitates tedious diastereomer separations.
Experimental Protocols and Optimization
Large-Scale Cyclopropanation with Rh₂(S–BHTL)₄
A 500 mL flask charged with Rh₂(S–BHTL)₄ (295 mg, 0.225 mmol) and COD (88.2 g, 815 mmol) is treated with ethyl diazoacetate (82.7 mmol) via syringe pump over 30 minutes. After 14 hours, GC analysis confirms >99% conversion, and chromatography yields 65% syn-3 .
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield bicyclo[6.1.0]nonane-9-carboxylic acid. This reactivity is critical for further functionalization:
-
Acidic hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis (saponification) : Involves hydroxide ion attack on the ester carbonyl, forming a carboxylate intermediate .
Example :
Hydrolysis of ethyl bicyclo[6.1.0]nonane-9-carboxylate with aqueous NaOH yields bicyclo[6.1.0]nonane-9-carboxylic acid (95% yield) .
Cyclopropanation and Ring-Opening Reactions
The bicyclo[6.1.0] framework participates in cyclopropanation and strain-driven ring-opening reactions:
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Cyclopropanation : Reaction with ethyl diazoacetate in the presence of Rh₂(OAc)₄ catalysts produces syn/anti diastereomers. Dirhodium tetracarboxylate catalysts (e.g., Rh₂(S-BHTL)₄) enhance syn-selectivity .
| Catalyst | Diastereomer Ratio (syn:anti) | Yield (%) |
|---|---|---|
| Rh₂(OAc)₄ | 47:53 | 80 |
| Rh₂(S-BHTL)₄ | 85:15 | 78 |
-
Ring-opening : Treatment with H₂O₂ or electrophiles induces strain release, forming functionalized alkenes or ketones .
Dehydrohalogenation
Brominated derivatives undergo bis-elimination to form unsaturated bicyclic systems. For example:
-
4,5-Dibromothis compound reacts with DBU (1,8-diazabicycloundec-7-ene) in acetonitrile, yielding ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate (75% yield) .
Mechanism :
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Base-mediated elimination of HBr generates double bonds.
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Steric and electronic factors dictate endo/exo selectivity.
Reduction and Oxidation
The ester group and bicyclic core are amenable to redox transformations:
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Reduction : LiAlH₄ reduces the ester to bicyclo[6.1.0]nonane-9-methanol (91% yield) .
-
Oxidation : PCC converts alcohol derivatives to aldehydes (e.g., bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde, 71% yield) .
Epimerization and Stereochemical Interconversion
Diastereomeric mixtures of this compound derivatives equilibrate under basic conditions. For example:
-
syn/anti ester mixtures treated with KOtBu in wet ether converge to thermodynamically stable anti-bicyclo[6.1.0]nonane-9-carboxylic acid .
Nucleophilic Substitution
The ester’s carbonyl carbon acts as an electrophilic site:
-
Aminolysis : Reaction with benzylamine and HATU/DIPEA forms bicyclo[6.1.0]nonane-9-carboxamide derivatives (e.g., N-benzylbicyclo[6.1.0]non-4-yne-9-carboxamide) .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Ester hydrolysis | NaOH/H₂O | Bicyclo[6.1.0]nonane-9-carboxylic acid | 95 | N/A |
| Cyclopropanation | Rh₂(OAc)₄, ethyl diazoacetate | syn/anti diastereomers | 80 | 47:53 (syn:anti) |
| Dehydrobromination | DBU, CH₃CN | Bicyclo[6.1.0]nona-3,5-diene-9-carboxylate | 75 | endo/exo mixture |
| Oxidation | PCC, CH₂Cl₂ | Bicyclo[6.1.0]nonane-9-carboxaldehyde | 71 | Single isomer |
Key Research Findings
-
Catalyst-Dependent Selectivity : Dirhodium catalysts significantly influence diastereomer ratios in cyclopropanation .
-
Thermodynamic Control : Epimerization under basic conditions favors anti-carboxylic acid derivatives .
-
Strain-Driven Reactivity : The bicyclo[6.1.0] framework enhances reactivity in ring-opening and elimination reactions .
Scientific Research Applications
Applications in Organic Synthesis
1. Synthetic Intermediates
Ethyl bicyclo[6.1.0]nonane-9-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo transformations such as dehydrobromination and cyclopropanation allows for the generation of complex molecules with diverse functionalities. For example, reactions involving ethyl diazoacetate can produce endo and exo isomers of bicyclo[6.1.0]nona-3,5-diene-9-carboxylates, which are further utilized in synthesizing aldehydes and alcohols .
2. Medicinal Chemistry
The compound's structural properties make it a candidate for drug development, particularly in designing prodrugs that can be activated under specific conditions . Bicyclic compounds are often explored for their biological activity, including potential anti-inflammatory and anticancer properties.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Bicyclic | Stable ester; versatile synthetic applications |
| Bicyclo[6.1.0]nonyne | Bicyclic | Contains a triple bond; used in bioorthogonal reactions |
| Bicyclo[6.1.0]nonane-9-carboxylic acid | Bicyclic | Acidic functional group; less stable than ester |
Case Studies
Case Study 1: Synthesis of Bicyclic Derivatives
A study demonstrated the synthesis of endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates through a series of reactions starting from 1,5-cyclooctadiene . The process involved bromination followed by cyclopropanation, yielding compounds that were subsequently reduced to their corresponding alcohols and oxidized to aldehydes with high yields.
Case Study 2: Stability Studies
Research focused on the stability of bicyclo[6.1.0]nonyne scaffolds revealed their utility in strain-promoted alkyne–azide cycloaddition (SPAAC) reactions . These findings highlight the potential for this compound derivatives in developing stable molecular probes for biological applications.
Mechanism of Action
The mechanism of action of ethyl bicyclo[6.1.0]nonane-9-carboxylate involves its reactivity due to the strained bicyclic structure. This strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural Isomers: Endo vs. Exo Derivatives
| Property | Endo Isomer (3a) | Exo Isomer (3b) |
|---|---|---|
| Configuration | Cis (H-9 coupling: 8.7 Hz) | Trans (H-9 coupling: 4.3 Hz) |
| Melting Point | 132–133°C | 123–124°C |
| ¹³C-NMR (δ ppm) | 172.14 (C=O) | 173.91 (C=O) |
| Yield in Synthesis | 40% | 60% |
| Application | Precursor to strained dienes | Bioorthogonal reagent design |
Key Insight : The exo isomer is thermodynamically favored due to reduced steric hindrance .
Functional Derivatives: Carboxylic Acid and Bioorthogonal Probes
Application-Based Analogs
Research Findings and Trends
- Reactivity: this compound derivatives exhibit slower reaction kinetics compared to trans-cyclooctenes but offer superior stability .
- Stereochemical Control : Rh-catalyzed methods dominate for scalable, diastereomer-free synthesis .
- Industrial Relevance: Bicyclo[6.1.0]nonane derivatives are pivotal in agrochemicals (e.g., herbicidal ureas) and diagnostics (e.g., fluorescence probes) .
Biological Activity
Ethyl bicyclo[6.1.0]nonane-9-carboxylate is a bicyclic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound has a molecular formula of CHO and a molecular weight of approximately 196.29 g/mol. The compound features a unique bicyclic structure that contributes to its reactivity and stability, particularly as an ester.
Synthesis
The synthesis of this compound typically involves several steps, including bromination and cyclopropanation reactions. A common synthetic route includes:
- Bromination of 1,5-cyclooctadiene : This step introduces bromine atoms into the structure.
- Cyclopropanation with ethyl diazoacetate : This reaction forms the bicyclic framework.
- Dehydrobromination using DBU : Results in the formation of the desired bicyclic compound.
The following table summarizes the key steps in the synthesis:
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Bromination | 1,5-cyclooctadiene, Br | CHCl, -70 °C | - |
| 2 | Cyclopropanation | Ethyl diazoacetate, CuSO | Reflux in n-hexane | 85% |
| 3 | Dehydrobromination | DBU | Acetonitrile | 75% |
Medicinal Chemistry Applications
This compound has been identified as a potential scaffold for drug development due to its unique structural properties that may interact favorably with biological targets. Its stability as an ester enhances its applicability in various synthetic pathways aimed at creating biologically active compounds.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that structurally similar compounds exhibit antimicrobial properties, suggesting potential activity for this compound against specific pathogens.
- Bioorthogonal Chemistry : The compound's structural features may facilitate its use in bioorthogonal reactions, particularly in targeted drug delivery systems where selective reactions can enhance therapeutic efficacy.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[6.1.0]nonyne | Bicyclic | Contains a triple bond; used in bioorthogonal reactions |
| Bicyclo[6.1.0]nonane-9-carboxylic acid | Bicyclic | Acidic functional group; less stable than ester |
| Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | Bicyclic | Unsaturated; different reactivity profile |
Q & A
Q. Table 1: Catalyst Effects on Selectivity
| Catalyst | Selectivity (syn:anti) | Scale (mmol) | Yield (%) | Reference |
|---|---|---|---|---|
| Rh₂(OAc)₄ | 47:53 | 80 | 85 | |
| Rh₂(S–BHTL)₄ | >90% syn | 10 | 78 | |
| CuSO₄ (hexane reflux) | Endo:Exo = 1:1 | 50 | 85 |
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, anti-isomers show distinct δ ~1.24–1.83 ppm (bridgehead protons) and δ ~172 ppm (ester carbonyl) .
- Mass Spectrometry (HRMS) : High-resolution MS (e.g., Q-Exactive Orbitrap) validates molecular formulas (e.g., C₁₁H₁₆O₂ for ethyl ester derivatives) .
- Chromatography : Silica gel chromatography separates diastereomers (e.g., petroleum ether/ether = 90:10 eluent for endo/exo isomers) .
Advanced: How can stereoselective synthesis of bicyclo[6.1.0]nonane derivatives be optimized?
Methodological Answer:
- Catalyst Tuning : Rh₂(S–BHTL)₄ enhances syn-selectivity (>90%) via steric effects, while Rh₂(TPA)₄ promotes anti-selectivity .
- Thermodynamic Control : Epimerization under basic conditions (KOtBu in wet ether) converts syn/anti ester mixtures into anti-carboxylic acid 6, a thermodynamic sink .
- Solvent Effects : Neat COD improves reaction homogeneity, while anhydrous ether minimizes side reactions .
Q. Table 2: Stereochemical Outcomes Under Different Conditions
| Condition | Product Configuration | Yield (%) | Reference |
|---|---|---|---|
| Rh₂(S–BHTL)₄ in COD | syn | 78 | |
| KOtBu in wet ether | anti | 89 | |
| LiAlH₄ reduction of 6 | s-TCO precursor | 91 |
Advanced: What strategies resolve diastereomers during synthesis?
Methodological Answer:
- Chromatographic Separation : Silica gel columns (petroleum ether/ether) resolve endo/exo isomers of ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylate .
- Recrystallization : Methanol recrystallization purifies dibromo derivatives (mp 132–133°C for endo vs. 123–124°C for exo) .
- Kinetic vs. Thermodynamic Control : Epimerization during ester hydrolysis avoids diastereomer separation by converging mixtures to a single anti-acid .
Advanced: How does this compound perform in bioorthogonal reactions?
Methodological Answer:
The compound reacts with tetrazines via inverse electron-demand Diels-Alder (IEDDA) for applications in biomolecule labeling:
Q. Table 3: Bioorthogonal Reaction Metrics
| Substrate | Tautomerization t₁/₂ (h) | Reference |
|---|---|---|
| This compound | 9.2 | |
| trans-Cyclooctene | 5.3 |
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Precipitation : Hexane precipitation isolates yellow solids (e.g., bicyclo[6.1.0]non-4-yne-9-carboxylic acid) .
- Distillation : THF distilled from sodium/benzophenone ensures anhydrous conditions for Grignard reactions .
- Flash Chromatography : Separates syn/anti esters using ICN SiliTech 32–62D silica .
Advanced: How scalable are current synthetic protocols?
Methodological Answer:
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
